1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
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Overview
Description
1-(2-((4-Nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is an organic compound featuring a nitrobenzyl group attached to a thioether linkage, which is further connected to a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 4-nitrobenzyl chloride and a thiol compound under basic conditions to form the thioether.
Imidazole Ring Formation: The thioether is then reacted with an appropriate imidazole precursor under acidic or basic conditions to form the dihydroimidazole ring.
Acylation: The final step involves the acylation of the imidazole ring with ethanoyl chloride to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Reduction of Nitro Group: 1-(2-((4-aminobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone.
Substitution Reactions: Various substituted thioethers depending on the nucleophile used.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology and Medicine:
Antimicrobial Agents: The nitrobenzyl group is known for its antimicrobial properties, making this compound a candidate for drug development.
Enzyme Inhibition: Potential use in the design of enzyme inhibitors due to the presence of the imidazole ring.
Industry:
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone exerts its effects is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial activity. The imidazole ring can interact with metal ions or enzyme active sites, potentially inhibiting enzyme activity.
Comparison with Similar Compounds
4-Nitrobenzyl Chloride: Shares the nitrobenzyl group but lacks the thioether and imidazole functionalities.
Thioethers: Compounds with similar sulfur linkages but different aromatic or heterocyclic groups.
Imidazole Derivatives: Compounds with similar imidazole rings but different substituents.
Uniqueness: 1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is unique due to the combination of the nitrobenzyl group, thioether linkage, and imidazole ring, which confer distinct chemical reactivity and potential biological activity.
This compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in synthetic chemistry and a promising candidate for further research in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-9(16)14-7-6-13-12(14)19-8-10-2-4-11(5-3-10)15(17)18/h2-5H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPPKASOJRYEKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN=C1SCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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